molecular formula C8H6ClN3O2 B7965246 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid

6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B7965246
M. Wt: 211.60 g/mol
InChI Key: HWKCIWQHWIFCIG-UHFFFAOYSA-N
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Description

6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid (CAS 1553646-86-8) is a versatile chemical building block prized in medicinal chemistry and drug discovery research. This high-purity compound features a fused imidazo[1,2-a]pyrazine heterocyclic core, a scaffold recognized for its significant biological relevance . The presence of both a chloro substituent and a carboxylic acid functional group on this structure makes it a valuable synthetic intermediate for further derivatization, enabling researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies . The imidazo[1,2-a]pyrazine scaffold is of substantial interest in pharmaceutical research, with scientific literature documenting its application in the design and synthesis of compounds evaluated as selective Toll-like receptor 7 (TLR7) antagonists, phosphoinositide 3-kinase (PI3K) inhibitors, and other biologically active molecules . Researchers utilize this compound as a precursor to develop potential therapeutic agents targeting various diseases. It is supplied for laboratory research applications only. This product is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. This compound requires storage under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)12-3-5(9)10-2-6(12)11-4/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKCIWQHWIFCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Design

A critical intermediate is 3-chloro-pyrazine-2-carboxylic acid , which positions the chlorine and carboxylic acid groups at C6 and C3 of the final product, respectively. This precursor reacts with chloroacetone under controlled conditions to form the imidazo ring.

Reaction Optimization

In a representative procedure, 3-chloro-pyrazin-2-amine (48.7 g, 375.8 mmol) and chloroacetone (120 mL, 1.5 mol) are heated at 90°C for 16 hours in a sealed tube. Post-reaction workup includes dilution with diethyl ether, filtration, and extraction with dichloromethane. The crude product is purified via silica gel chromatography (DCM/MeOH, 9:1) to yield the imidazo[1,2-a]pyrazine core.

Key Parameters:

  • Temperature: 90°C (prevents decomposition of acid-sensitive groups).

  • Solvent: Solvent-free or DMF (enhances reactivity).

  • Yield: 68% for analogous compounds.

Direct Synthesis from Pre-Functionalized Pyrazines

Use of Pyrazine-3-carboxylic Acid Derivatives

Starting with pyrazine-3-carboxylic acid derivatives streamlines synthesis by pre-positioning the carboxyl group. For instance:

  • Protection: Convert pyrazine-3-carboxylic acid to its methyl ester using SOCl₂/MeOH.

  • Amine Formation: Reduce the ester to an alcohol and subsequently to a primary amine via Curtius rearrangement.

  • Cyclocondensation: React with chloroacetone under reflux to form the imidazo ring.

Challenges:

  • Steric hindrance from the carboxyl group may reduce reaction efficiency.

  • Protection-deprotection steps add complexity.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Purity
Cyclocondensation3-Chloro-pyrazin-2-amineSealed-tube heating, chromatography68%>98%
Post-Functionalization6-Chloro-2-methylimidazo[1,2-a]pyrazineBromination, cyanation, hydrolysis50–60%>95%
Direct SynthesisPyrazine-3-carboxylic acidProtection, cyclocondensation40–45%>90%

Solubility and Purification Considerations

The carboxylic acid group imparts polar characteristics, necessitating optimized solvent systems:

  • Solubility: DMSO or aqueous NaOH (10 mM stock solutions).

  • Purification: Reverse-phase HPLC (C18 column, MeOH/H₂O gradient).

  • Storage: -20°C in anhydrous DMSO to prevent decarboxylation.

Scalability and Industrial Relevance

Large-scale production (e.g., 10 kg batches) requires:

  • Continuous Flow Reactors: Minimize exothermic risks during cyclocondensation.

  • Green Chemistry Metrics: Solvent recovery (e.g., DCM) and catalytic bromination .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties make it particularly valuable in the development of anti-cancer agents . Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The exploration of these compounds has led to the identification of several potent inhibitors against Mycobacterium tuberculosis (Mtb), showcasing their potential in treating resistant strains .

Biochemical Research

In biochemical studies, 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is utilized to explore enzyme inhibition and receptor interactions . These investigations help elucidate biological pathways and disease mechanisms, contributing to a deeper understanding of various health conditions . The compound's ability to modify enzyme activity makes it a valuable tool for researchers studying metabolic processes and drug interactions.

Food Safety Testing

The compound plays a role in food safety testing , where it is employed to assess the presence of harmful substances in food products. This application is crucial for ensuring consumer safety and regulatory compliance. Its use in analytical chemistry allows for the detection of potentially hazardous compounds, thereby protecting public health .

Material Science

In material science, 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is explored for developing advanced materials, particularly in coatings and polymers that require enhanced thermal stability and chemical resistance. The compound's unique properties enable it to be integrated into materials that need to withstand extreme conditions without degrading .

Environmental Monitoring

The compound is also utilized in environmental monitoring to assess pollutants in soil and water samples. Its application in detecting and quantifying hazardous compounds aids environmental scientists in understanding contamination levels and developing strategies for remediation .

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnti-cancer agents; TB treatmentTargeting resistant strains; novel drug synthesis
Biochemical ResearchEnzyme inhibition; receptor interactionUnderstanding biological pathways
Food Safety TestingDetection of harmful substances in foodEnsures consumer safety; regulatory compliance
Material ScienceAdvanced coatings and polymersEnhanced thermal stability; chemical resistance
Environmental MonitoringAssessment of pollutants in soil/waterAids contamination detection and remediation

Case Study 1: Anti-Cancer Research

Recent studies have focused on synthesizing analogues of 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid that demonstrate significant cytotoxic effects against various cancer cell lines. These findings suggest that modifications to the compound can enhance its therapeutic efficacy.

Case Study 2: Tuberculosis Treatment

A high-throughput screening approach identified several imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Mtb. The modified compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating their potential as new anti-TB agents .

Case Study 3: Environmental Applications

Research has demonstrated the effectiveness of this compound in detecting environmental pollutants. Analytical methods utilizing this acid have shown high sensitivity and specificity for hazardous compounds, making it an essential tool for environmental monitoring .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Substituent-Driven Pharmacological Activity

Antitubercular Activity

Modifications at the para position of phenyl rings in analogs significantly impact activity against M. tuberculosis:

Compound Class Substituent MIC (μg/mL) Reference
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanones Electron-releasing groups (e.g., -OCH₃, -CH₃) at para position < 34
Same class Electron-withdrawing groups (e.g., -NO₂, -Cl) at para position > 50

Mechanistic Insight : Electron-releasing groups enhance membrane permeability or target binding, while electron-withdrawing groups may reduce solubility or disrupt interactions with bacterial enzymes .

Ocular Hypotensive Effects (Related Benzimidazoles)

This underscores the importance of substituent positioning and concentration optimization in drug design.

Physicochemical and Pharmacokinetic Comparisons

Property 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic Acid 2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic Acid
Molecular Weight 223.62 g/mol 213.14 g/mol
LogP ~1.2 (predicted) ~0.8 (predicted)
Aqueous Solubility Moderate (due to COOH) Higher (polar CF₂H group)
Predicted CCS (Ų) Not reported 140.8 (M+H⁺)

Key Insight : The difluoromethyl derivative’s lower LogP and higher solubility may improve bioavailability compared to the methyl-chloro analog, albeit at the cost of reduced metabolic stability .

Biological Activity

6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid (CAS: 1553646-86-8) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6ClN3O2
  • Molecular Weight : 211.61 g/mol
  • IUPAC Name : 6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
  • Structure : The compound features a pyrazine ring substituted with a carboxylic acid and a chlorine atom, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that imidazo[1,2-a]pyrazine derivatives, including 6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid, exhibit significant activity against various strains of bacteria, particularly Mycobacterium tuberculosis (Mtb). For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.030.03 to 5.0μM5.0\,\mu M against Mtb H37Rv strains .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. It is hypothesized that the structural features of imidazo[1,2-a]pyrazine derivatives contribute to their ability to inhibit cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid can be linked to its chemical structure. Variations in substituents on the pyrazine ring significantly affect its potency against microbial strains and cancer cells.

CompoundSubstituentMIC (μM)Activity Type
6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acidCl0.03 - 5.0Antimicrobial
3,5-Bis-trifluoromethylphenyl amide of pyrazine-2-carboxylic acidCF3<0.01Antimycobacterial
Benzyl amides containing analogues-VariesAnticancer

Case Studies and Research Findings

  • Antimycobacterial Activity :
    • A study by Moraski et al. reported that specific derivatives showed up to 72%72\% inhibition against Mtb . This highlights the potential for developing new treatments for tuberculosis using derivatives of imidazo[1,2-a]pyrazine.
  • Cytotoxicity Assessment :
    • Research involving cytotoxicity profiling indicated that some derivatives maintained anti-TB activity while demonstrating reduced lipophilicity and better metabolic stability in human microsomes . This is crucial for developing drugs with favorable pharmacokinetic profiles.
  • Mechanisms of Action :
    • The mechanism by which these compounds exert their effects is still under investigation but may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .

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